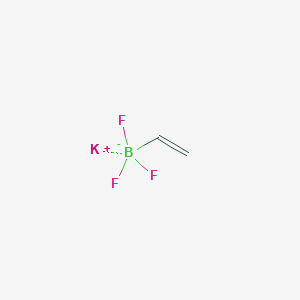

Potassium vinyltrifluoroborate

Overview

Description

Potassium vinyltrifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .

Synthesis Analysis

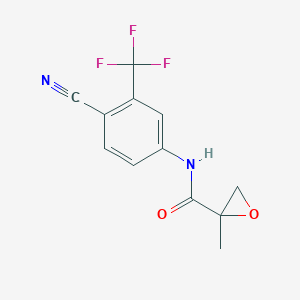

The palladium-catalyzed cross-coupling reaction of potassium alkenyltrifluoroborates with aryl and heteroaryl halides and triflates proceeds readily with moderate to excellent yields . 1-Trifluoroboratoalkenes are oxidized by dioxirane, providing air-stable, crystalline oxiranyltrifluoroborates without cleavage of the carbon-boron bond .Molecular Structure Analysis

The molecular formula of Potassium vinyltrifluoroborate is C2H3BF3K . It has an average mass of 133.950 Da and a monoisotopic mass of 133.991699 Da .Chemical Reactions Analysis

Potassium vinyltrifluoroborate is involved in Suzuki Miyaura cross-coupling reactions and polymerization reactions . It is also used in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells .Physical And Chemical Properties Analysis

Potassium vinyltrifluoroborate is a solid substance . It has a molecular weight of 133.95 .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

Potassium vinyltrifluoroborate is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Polymerization Reactions

It is also involved in polymerization reactions . In these reactions, monomers or subunits are chemically bonded to form larger molecules known as polymers .

Synthesis of Photonic Crystals

Potassium vinyltrifluoroborate is used in the synthesis of photonic crystals . Photonic crystals are optical materials with periodic dielectric constants, which can control and manipulate the flow of light .

Synthesis of Sensitizers for Dye-Sensitized Solar Cells

This compound is used in the synthesis of sensitizers for dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts visible light into electrical energy .

Mannich/Diastereoselective Hydroamination Reaction Sequence

Potassium vinyltrifluoroborate is involved in the Mannich/diastereoselective hydroamination reaction sequence . This is a type of reaction that involves the addition of an amine to an alkene to form an amino-alkane .

Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates

Lastly, it is used as a versatile and stable boronic acid surrogate in the form of organotrifluoroborates . These compounds are used in various organic reactions due to their stability and versatility .

Mechanism of Action

Target of Action

Potassium vinyltrifluoroborate is a versatile organometallic reagent . Its primary targets are organic compounds that undergo coupling reactions . It is used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

Potassium vinyltrifluoroborate affects several biochemical pathways. It is involved in Suzuki-Miyaura cross-coupling reactions and polymerization reactions . It also plays a role in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells . Furthermore, it is used in Mannich/diastereoselective hydroamination reaction sequences .

Pharmacokinetics

It is known to be air- and water-stable , which suggests that it may have good stability in various environments.

Result of Action

The result of potassium vinyltrifluoroborate’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of potassium vinyltrifluoroborate can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to act as a vinylating agent . Additionally, the compound is stable in both air and water , suggesting that it can maintain its efficacy in a variety of environmental conditions.

Safety and Hazards

properties

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium vinyltrifluoroborate | |

CAS RN |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.